molecular formula C9H10FNO4 B3117132 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene CAS No. 221198-59-0

2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B3117132
CAS No.: 221198-59-0
M. Wt: 215.18 g/mol
InChI Key: RAOQBDPJGWLCFC-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.545 (lit.) and a density of 1.59 g/mL at 25 °C (lit.) . It has a boiling point of 84 °C/7 mmHg (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene is involved in chemical synthesis and property studies. A practical synthesis method was developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, which may involve similar compounds (Qiu, Gu, Zhang, & Xu, 2009). The study of the nucleophilic aromatic substitution of the nitro-group is also relevant, providing insights into the chemical behavior of similar nitrobenzene compounds (Pietra & Vitali, 1972).

Catalytic and Oxidative Properties

The catalytic oxidation of lignins into aromatic aldehydes, involving compounds like vanillin and syringaldehyde, shows that nitrobenzene derivatives can influence yield and process selectivity (Tarabanko & Tarabanko, 2017). Such research indicates the potential role of nitrobenzene derivatives, including this compound, in industrial chemical processes.

Material Science and Nanotechnology

Research in the field of material science, particularly in the development of luminescent micelles for sensing nitroaromatic and nitramine explosives, underscores the importance of nitrobenzene derivatives in creating functional materials for sensing applications (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022). The study of metal(II) 2-fluorobenzoate complexes also contributes to understanding the structure-activity relationship essential in designing materials with specific physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to use personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves when handling this compound .

Properties

IUPAC Name

2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQBDPJGWLCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a procedure analogous to Example 125, 0.64 g of the title compound was prepared from 0.39 mL (4.94 mmol) of 2-methoxyethanol, 0.24 g (6.11 mmol) of a 60% mineral oil dispersion of sodium hydride, and 0.75 g (4.7 mmol) of 3,4-difluoronitrobenzene as a light yellow solid. 1H NMR (CDCl3, 400 MHz) δ 3.44 (s, 3H), 3.80 (d, 2H, J=4.6 Hz), 4.28 (t, 2H, J=4.6 Hz), 7.05 (dd, 1H, J=8.4 and 8.4 Hz), 7.98 (dd, 1H, J=10.6 and 2.7 Hz), and 8.03 (d, 1H, J=9.0 Hz).
Name
title compound
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of methyl glycol (2.2 mL, 28.28 mmol, 1.5 eq.) and K2CO3 (7.8 g, 56.60 mmol, 3.0 eq.) in DMF (20 mL) was added 1,2-difluoro-4-nitrobenzene (3.0 g, 18.85 mmol, 1.0 eq.) and the mixture was stirred for 16 h at 70° C. The reaction mixture was cooled and diluted with water (30 mL) and extracted with ethyl acetate (40 mL). The organic layer was separated and washed with water (50 mL), brine (50 mL), and dried over sodium sulfate and the solvent evaporated under vacuum. The crude product was washed with n-pentane (30 mL) to obtain 2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene (3 g, 74%, as solid; TLC system: EtOAc/PE (1:9), Rf: 0.2).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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